molecular formula C12H17Br2NO2 B15074066 Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate CAS No. 20708-16-1

Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate

Cat. No.: B15074066
CAS No.: 20708-16-1
M. Wt: 367.08 g/mol
InChI Key: ZYSHFWMDSDURTO-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate is a complex organic compound with a unique structure that includes bromine atoms and an epiminonaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination reactions, cyclization, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove bromine atoms or reduce other functional groups.

    Substitution: Bromine atoms can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dibromo-4a,8a-epiminonaphthalene-9-carboxylate
  • Methyl 2,3-dichlorooctahydro-4a,8a-epiminonaphthalene-9-carboxylate
  • Methyl 2,3-dibromo-4a,8a-epiminonaphthalene-9-carboxylate

Uniqueness

Methyl 2,3-dibromooctahydro-4a,8a-epiminonaphthalene-9-carboxylate is unique due to its specific bromine substitution pattern and the presence of the epiminonaphthalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in its ability to undergo specific reactions and interact with particular molecular targets, which may not be possible with similar compounds.

Properties

CAS No.

20708-16-1

Molecular Formula

C12H17Br2NO2

Molecular Weight

367.08 g/mol

IUPAC Name

methyl 3,4-dibromo-11-azatricyclo[4.4.1.01,6]undecane-11-carboxylate

InChI

InChI=1S/C12H17Br2NO2/c1-17-10(16)15-11-4-2-3-5-12(11,15)7-9(14)8(13)6-11/h8-9H,2-7H2,1H3

InChI Key

ZYSHFWMDSDURTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C23C1(CCCC2)CC(C(C3)Br)Br

Origin of Product

United States

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